3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
CAS No.: 477547-22-1
Cat. No.: VC6335140
Molecular Formula: C19H11BrN2O3S
Molecular Weight: 427.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477547-22-1 |
|---|---|
| Molecular Formula | C19H11BrN2O3S |
| Molecular Weight | 427.27 |
| IUPAC Name | 3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H11BrN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23) |
| Standard InChI Key | DDKXHGQEJYIHRB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br |
Introduction
Chemical Formula and Molecular Weight
The exact chemical formula and molecular weight of 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide would depend on its precise structure, but it can be estimated based on its components.
Synthesis Methods
The synthesis of such compounds typically involves multi-step reactions. A common approach might include:
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Formation of the Thiazole Ring: This could involve the reaction of a suitable precursor with thiourea or a similar reagent.
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Coupling with the Coumarin Moiety: This might involve a condensation reaction between the thiazole derivative and a coumarin precursor.
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Attachment of the Benzamide Part: This could involve an amide coupling reaction.
Example Synthesis Steps
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Formation of thiazole ring | Thiourea, reflux |
| 2 | Coupling with coumarin | Condensation, high temperature |
| 3 | Attachment of benzamide | Amide coupling, catalyst |
Spectroscopic Analysis
Spectroscopic methods such as 1H-NMR and 13C-NMR are crucial for confirming the structure of organic compounds. These techniques provide detailed information about the molecular structure by analyzing the magnetic properties of nuclei.
Example NMR Data
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-5 | 9.15 | Singlet |
| H-4’ | 8.75 | Singlet |
| H-5’ | 7.86 | Multiplet |
| H-7’ | 7.62 | Multiplet |
Biological Activities and Potential Applications
Compounds with similar structures have shown various biological activities, including antimicrobial and antioxidant properties. The presence of a bromine atom and the specific arrangement of functional groups could influence its biological activity.
Potential Applications
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Pharmaceuticals: As a potential lead compound for drug development.
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Agricultural Chemicals: As a possible antimicrobial agent.
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